molecular formula C41H44N6O8 B12592292 D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan CAS No. 644997-42-2

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan

Cat. No.: B12592292
CAS No.: 644997-42-2
M. Wt: 748.8 g/mol
InChI Key: XAXYADPARYPYJO-KNOVESFFSA-N
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Description

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan is a synthetic peptide composed of five amino acids: D-phenylalanine, D-alanine, D-tyrosine, D-tyrosine, and D-tryptophan

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next amino acid using coupling reagents like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA-based).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and as a potential therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target of the peptide.

Comparison with Similar Compounds

Similar Compounds

    D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine: Similar structure but with phenylalanine instead of tryptophan.

    Cetrorelix: A synthetic oligopeptide used as a gonadotropin-releasing hormone antagonist.

Uniqueness

D-Phenylalanyl-D-alanyl-D-tyrosyl-D-tyrosyl-D-tryptophan is unique due to its specific sequence and the presence of both tyrosine and tryptophan residues. This combination can confer distinct biochemical properties and potential therapeutic applications compared to other similar peptides.

Properties

CAS No.

644997-42-2

Molecular Formula

C41H44N6O8

Molecular Weight

748.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C41H44N6O8/c1-24(44-38(51)32(42)19-25-7-3-2-4-8-25)37(50)45-34(20-26-11-15-29(48)16-12-26)39(52)46-35(21-27-13-17-30(49)18-14-27)40(53)47-36(41(54)55)22-28-23-43-33-10-6-5-9-31(28)33/h2-18,23-24,32,34-36,43,48-49H,19-22,42H2,1H3,(H,44,51)(H,45,50)(H,46,52)(H,47,53)(H,54,55)/t24-,32-,34-,35-,36-/m1/s1

InChI Key

XAXYADPARYPYJO-KNOVESFFSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@@H](CC5=CC=CC=C5)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CC5=CC=CC=C5)N

Origin of Product

United States

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